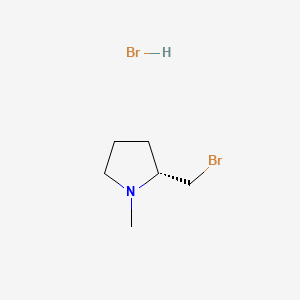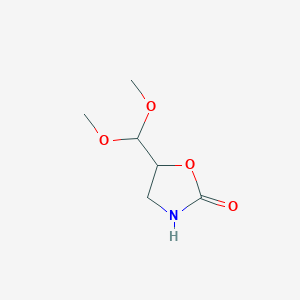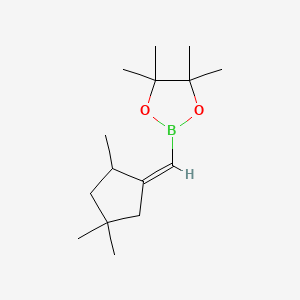
(Z)-4,4,5,5-Tetramethyl-2-((2,4,4-trimethylcyclopentylidene)methyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis, particularly in the formation of boronates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts. For example, the hydroboration of allyl phenyl sulfone using a rhodium catalyst can yield this compound . Other methods include the borylation of benzylic C-H bonds of alkylbenzenes using palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can borylate benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes using transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of copper catalysts to form aryl boronates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium, rhodium, and copper catalysts. Reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield. Solvents such as tetrahydrofuran (THF) and toluene are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions include pinacol benzyl boronate, aryl boronates, and chiral allenyl boronates .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of novel copolymers, optical, and electrochemical properties of materials.
Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.
Medicine: It is utilized in the synthesis of pharmaceuticals, particularly in the formation of boronates, which are key intermediates in drug development.
Wirkmechanismus
The mechanism of action of 4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property allows it to participate in various chemical reactions, such as hydroboration and borylation, where it acts as a boron source. The compound’s molecular targets and pathways include the activation of C-H bonds and the formation of boronates through catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Used in borylation reactions and the synthesis of boronates.
Catecholborane: Employed in hydroboration reactions.
Uniqueness
4,4,5,5-tetramethyl-2-{[(1Z)-2,4,4-trimethylcyclopentylidene]methyl}-1,3,2-dioxaborolane is unique due to its specific structure, which provides high stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds and participate in catalytic processes makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
Molekularformel |
C15H27BO2 |
|---|---|
Molekulargewicht |
250.19 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[(Z)-(2,4,4-trimethylcyclopentylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-8-13(2,3)9-12(11)10-16-17-14(4,5)15(6,7)18-16/h10-11H,8-9H2,1-7H3/b12-10- |
InChI-Schlüssel |
UTXNKYCTDMTHCJ-BENRWUELSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(CC2C)(C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



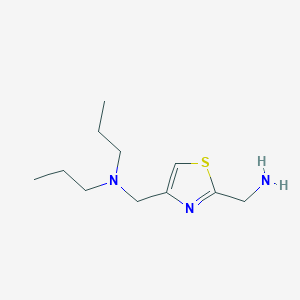
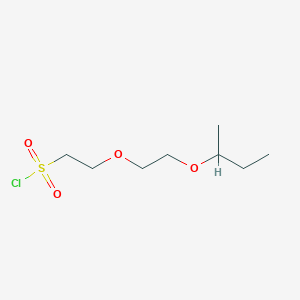
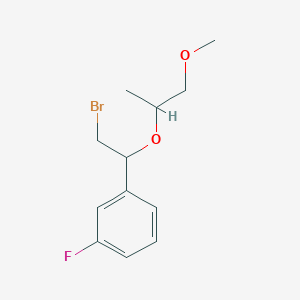
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B13627508.png)
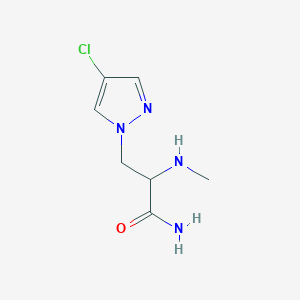

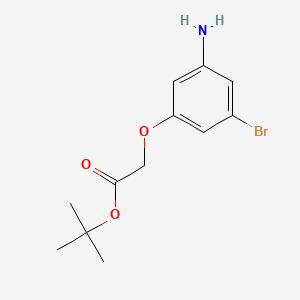
![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
